

The Chromenoisoxazole PM226: A Comprehensive Technical Guide for Researchers

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Compound of Interest

Compound Name: PM226

Cat. No.: B15620225

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This technical guide provides an in-depth overview of **PM226**, a potent and selective cannabinoid receptor 2 (CB2R) agonist. It details its chemical properties, biological activity, and the experimental protocols utilized in its characterization, offering a valuable resource for those investigating its therapeutic potential.

Core Compound Identification

The full chemical name for **PM226** is 7-(1,1-dimethylheptyl)-4,4-dimethyl-9-methoxychromeno[3,4-d]isoxazole.^{[1][2]}

Quantitative Biological Data

PM226 demonstrates high selectivity and potency for the human cannabinoid receptor 2 (CB2R) over the cannabinoid receptor 1 (CB1R). The following tables summarize the key quantitative data gathered from radioligand binding and functional assays.

Table 1: Receptor Binding Affinity of **PM226**^{[2][3][4]}

Receptor	Ki (nM)
Human CB2	12.8 ± 2.4
Human CB1	> 40,000

Ki represents the inhibition constant, indicating the concentration of the ligand that will bind to half the available receptors at equilibrium.

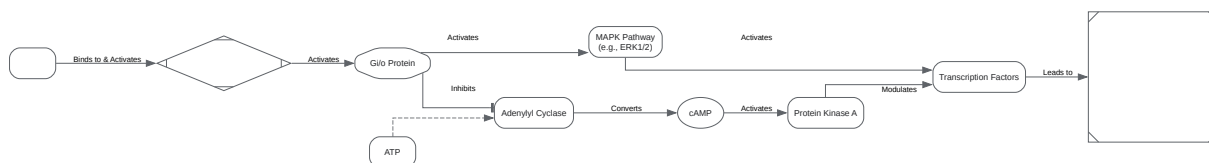
Table 2: Functional Activity of **PM226**[\[2\]](#)[\[4\]](#)

Receptor	Assay	EC50 (nM)
Human CB2	GTPyS Binding	38.67 ± 6.70

EC50 represents the concentration of the agonist that provokes a response halfway between the baseline and maximum response.

CB2 Receptor Signaling Pathway

Activation of the CB2 receptor by an agonist like **PM226** initiates a cascade of intracellular signaling events. As a Gi/o-coupled G-protein coupled receptor (GPCR), its activation primarily leads to the inhibition of adenylyl cyclase and the modulation of mitogen-activated protein kinase (MAPK) pathways.



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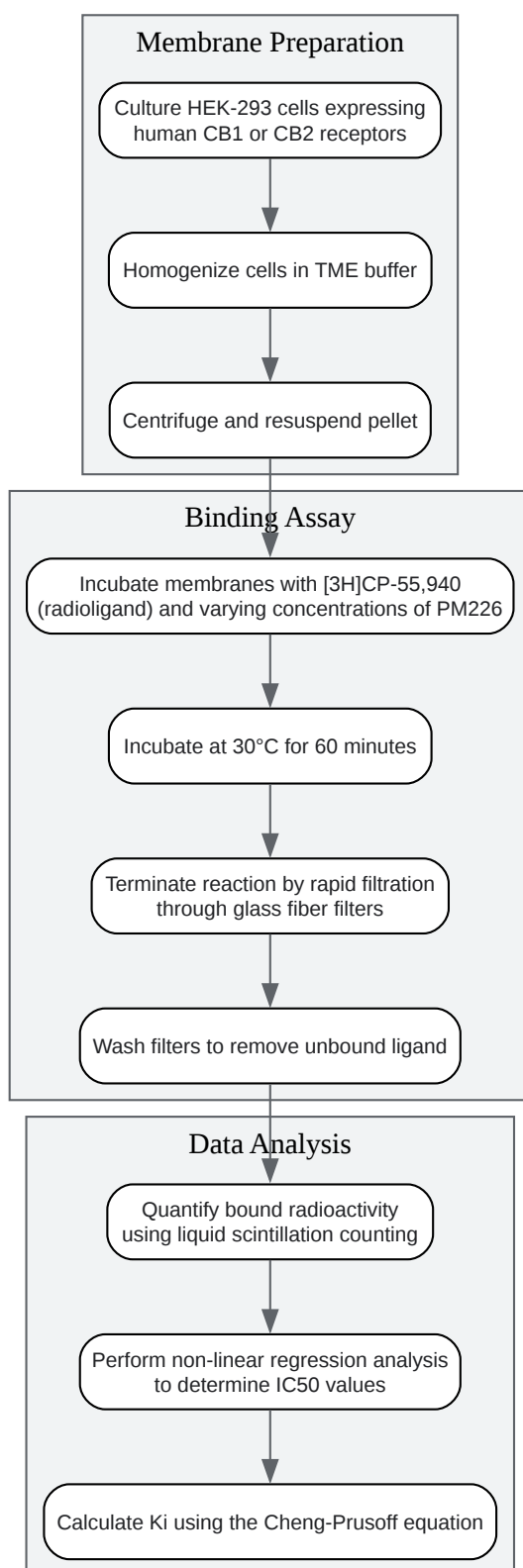
CB2 Receptor Signaling Cascade

Experimental Protocols

The following are detailed methodologies for key experiments performed to characterize **PM226**.

Radioligand Binding Assays

This protocol is used to determine the binding affinity (K_i) of **PM226** for the human CB1 and CB2 receptors.



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Radioligand Binding Assay Workflow

Methodology:

- **Membrane Preparation:** Membranes are prepared from HEK-293 cells stably expressing either human CB1 or CB2 receptors. Cells are homogenized in TME buffer (50 mM Tris-HCl, 1 mM EDTA, 3 mM MgCl₂, pH 7.4). The homogenate is centrifuged, and the resulting pellet is resuspended in TME buffer.
- **Binding Reaction:** The prepared membranes are incubated with a fixed concentration of the radioligand [³H]CP-55,940 and varying concentrations of the test compound (**PM226**). Non-specific binding is determined in the presence of a high concentration of an unlabeled cannabinoid agonist.
- **Incubation and Filtration:** The incubation is carried out at 30°C for 60 minutes. The reaction is terminated by rapid filtration through glass fiber filters, which traps the membranes with bound radioligand.
- **Quantification and Analysis:** The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting. The data is analyzed using non-linear regression to determine the IC₅₀ value (the concentration of **PM226** that displaces 50% of the radioligand). The K_i is then calculated using the Cheng-Prusoff equation.

[³⁵S]GTPγS Binding Functional Assay

This assay measures the functional activity (EC₅₀) of **PM226** as an agonist at the CB2 receptor by quantifying G-protein activation.

Methodology:

- **Reaction Mixture:** Membranes from cells expressing the CB2 receptor are incubated in an assay buffer containing [³⁵S]GTPγS, GDP, and varying concentrations of **PM226**.
- **Incubation:** The reaction is allowed to proceed at 30°C for 60 minutes. During this time, agonist binding to the receptor promotes the exchange of GDP for [³⁵S]GTPγS on the Gα subunit of the G-protein.
- **Filtration and Quantification:** The reaction is terminated by rapid filtration, and the amount of bound [³⁵S]GTPγS is quantified by liquid scintillation counting.

- **Data Analysis:** The data is analyzed using non-linear regression to determine the EC50 and the maximum effect (Emax).

In Vitro Neuroprotection Assay[1][2]

This assay evaluates the ability of **PM226** to protect neuronal cells from inflammation-induced cell death.

Methodology:

- **Microglial Stimulation:** BV2 microglial cells are stimulated with lipopolysaccharide (LPS) in the presence or absence of varying concentrations of **PM226**.
- **Conditioned Media Collection:** After a 24-hour incubation, the culture media (conditioned media), containing factors released by the microglia, is collected.
- **Neuronal Cell Treatment:** The conditioned media is then transferred to cultures of M213-2O neuronal cells.
- **Viability Assessment:** After a further 24 hours, the viability of the neuronal cells is assessed using the MTT assay, which measures mitochondrial metabolic activity as an indicator of cell viability.

In Vivo Model of Neuroinflammation[1][2]

A rat model of malonate-induced striatal lesion is used to assess the in vivo neuroprotective effects of **PM226**.

Methodology:

- **Animal Model:** Male Wistar rats receive a unilateral intrastriatal injection of malonate, which induces localized mitochondrial damage and inflammation.
- **Drug Administration:** **PM226** is administered intraperitoneally at various doses (e.g., 0.1, 1, and 10 mg/kg) at specific time points relative to the malonate injection.
- **Lesion Volume Assessment:** The volume of the striatal lesion is quantified using magnetic resonance imaging (MRI).

- **Histopathological Analysis:** Following the imaging, the brains are collected for histopathological analysis. This includes Nissl staining to assess neuronal survival, Iba-1 immunostaining to evaluate microglial activation, and TUNEL assay to detect apoptotic cells.

Conclusion

PM226 is a highly selective and potent CB2 receptor agonist with demonstrated neuroprotective and anti-inflammatory properties in both in vitro and in vivo models. The data and protocols presented in this guide provide a comprehensive foundation for further research into the therapeutic potential of this compound in neurodegenerative and inflammatory disorders.

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